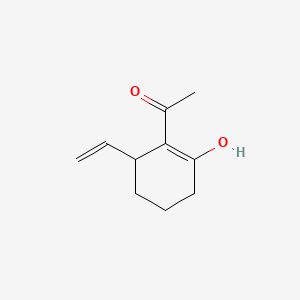
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene, featuring a hydroxy group and an ethenyl group on the cyclohexene ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the ethenyl group, with reagents like bromine or chlorine, resulting in halogenated derivatives
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at 0°C.
Major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives.
Scientific Research Applications
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone can be compared with similar compounds such as:
1-(1-Cyclohexen-1-yl)ethanone: This compound lacks the hydroxy and ethenyl groups, making it less reactive in certain chemical reactions.
1-(6-Ethyl-2-hydroxy-1-cyclohexen-1-yl)ethanone: This compound has an ethyl group instead of an ethenyl group, which affects its reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(6-ethenyl-2-hydroxycyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h3,8,12H,1,4-6H2,2H3 |
InChI Key |
WDRVFCRCROPLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



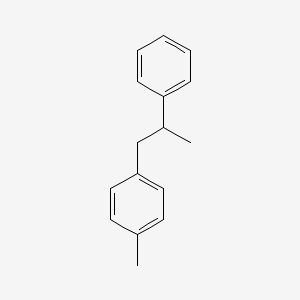
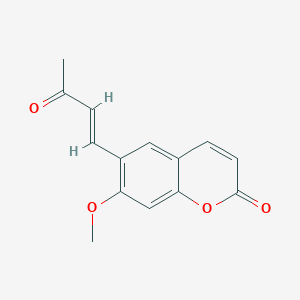
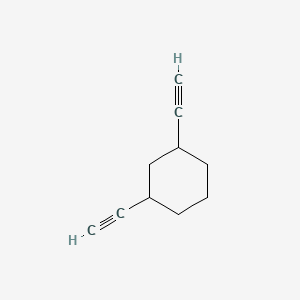
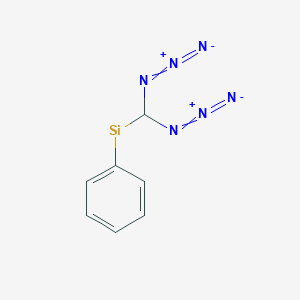

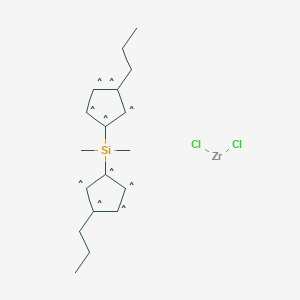



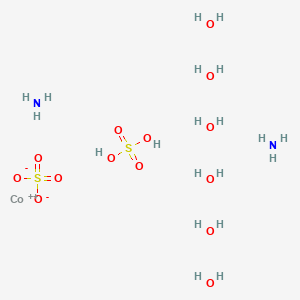


![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)
